molecular formula C15H15N5O2S B2735955 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034253-80-8

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide

Cat. No. B2735955
CAS RN: 2034253-80-8
M. Wt: 329.38
InChI Key: FDAMEKGKPHYHRK-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .


Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and azides . This reaction is known as the Huisgen cycloaddition .


Molecular Structure Analysis

1,2,3-Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Chemical Reactions Analysis

1,2,3-Triazoles are stable under a variety of conditions, including hydrolysis, oxidation, reduction, and enzymatic degradation . They can also engage in a variety of chemical reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

1,2,3-Triazoles are stable heterocyclic compounds. Their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipolar-dipole and π-stacking interactions contribute to their enhanced biocompatibility .

Scientific Research Applications

Pharmacological Potentials

Triazole compounds, including the one , are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Anticancer Activity

Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines . The compound could potentially be used in cancer research and treatment.

Antimicrobial Activity

Azoles, including triazoles, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . This compound could potentially be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens.

Organic Synthesis

Triazoles have found broad applications in organic synthesis . The compound could be used as a building block in the synthesis of more complex organic compounds.

Polymer Chemistry

Triazoles have also found applications in polymer chemistry . The compound could potentially be used in the synthesis of new polymers with unique properties.

Supramolecular Chemistry

Triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds . The compound could potentially be used in the design and synthesis of new supramolecular structures.

Chemical Biology

Triazoles are used in chemical biology for bioconjugation . The compound could potentially be used in the study of biological systems and processes.

Materials Science

Triazoles have found applications in materials science . The compound could potentially be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3-triazoles depends on their specific structure and the biological target they interact with . For example, the anticancer activity of some triazole derivatives is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .

Safety and Hazards

The safety and hazards associated with 1,2,3-triazoles depend on their specific structure. Some triazoles are used as drugs and have been shown to be safe for human use, while others may have toxic effects . Always refer to the specific safety data sheet for each compound.

Future Directions

The future directions in the field of 1,2,3-triazoles research involve the design and synthesis of new triazole derivatives with improved biological activities . There is also interest in developing more efficient and environmentally friendly methods for the synthesis of 1,2,3-triazoles .

properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-23(22,14-7-4-8-16-11-14)19-15(12-20-17-9-10-18-20)13-5-2-1-3-6-13/h1-11,15,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAMEKGKPHYHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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